molecular formula C15H14N4O2 B589206 3-Hydroxy Nevirapine-d3 CAS No. 1346602-85-4

3-Hydroxy Nevirapine-d3

Cat. No.: B589206
CAS No.: 1346602-85-4
M. Wt: 285.32 g/mol
InChI Key: DANIONWINZEYME-FIBGUPNXSA-N
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Description

3-Hydroxy Nevirapine-d3 is a deuterium-labeled metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. The compound is structurally characterized by a hydroxyl group at the 3-position of the Nevirapine backbone and three deuterium atoms replacing hydrogen atoms, enhancing its utility as an isotopic internal standard in mass spectrometry-based assays .

  • Molecular Formula: C₁₅H₁₁D₃N₄O₂
  • Molecular Weight: 285.32 g/mol
  • CAS Number: 1346602-85-4
  • Applications: Primarily used as a reference standard for quantifying non-deuterated 3-hydroxy metabolites in pharmacokinetic studies and impurity profiling .

Properties

CAS No.

1346602-85-4

Molecular Formula

C15H14N4O2

Molecular Weight

285.32 g/mol

IUPAC Name

2-cyclopropyl-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3

InChI Key

DANIONWINZEYME-FIBGUPNXSA-N

SMILES

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Canonical SMILES

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Synonyms

11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Nevirapine-d3 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Nevirapine. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Metabolic Formation via Cytochrome P450 Enzymes

3-Hydroxy Nevirapine-d3 is produced through hepatic metabolism of nevirapine, mediated by cytochrome P450 (CYP) enzymes:

  • CYP2B6 is the primary isoform responsible for the 3-hydroxylation of nevirapine .

  • Deuterium substitution at specific positions alters metabolic stability but does not fundamentally change the hydroxylation pathway .

Key Reaction:

NevirapineCYP2B6Oxidation3 Hydroxy Nevirapine d3+Deuterated Byproducts\text{Nevirapine}\xrightarrow[\text{CYP2B6}]{\text{Oxidation}}\text{3 Hydroxy Nevirapine d3}+\text{Deuterated Byproducts}

Reactive Intermediate Formation

This compound undergoes further oxidation to form reactive quinone and quinone-imine derivatives, which are implicated in hepatotoxicity .

Metabolic Pathway:

  • Secondary Oxidation :

    3 Hydroxy Nevirapine d3CYP3A4OxidationQuinone Derivatives\text{3 Hydroxy Nevirapine d3}\xrightarrow[\text{CYP3A4}]{\text{Oxidation}}\text{Quinone Derivatives}
  • Glutathione Conjugation : Reactive intermediates may conjugate with glutathione, mitigating toxicity but depleting cellular glutathione reserves .

Analytical Quantification

LC-MS/MS methods are used to quantify this compound in biological matrices. Key parameters include:

Parameter3-OH NVP-d3
Calibration Range 6–1,250 pg/mg
LOD 2 pg/mg
LOQ 6 pg/mg
Retention Time 6.92 min
Intra-day CV 4.3–10.2%

Source: LC-MS/MS validation data for nevirapine metabolites in hair samples .

Enzymatic Interactions

  • Competitive Inhibition : this compound competitively inhibits CYP3A4, reducing the metabolism of co-administered drugs like vitamin D3 .

  • Induction of Transporters : Prolonged exposure upregulates multidrug resistance-associated proteins (MRPs), altering drug disposition .

Stability and Degradation

  • Photodegradation : Exposure to UV light accelerates decomposition into nitroso derivatives.

  • Hydrolytic Stability : Stable in aqueous solutions at pH 4–8 but degrades under alkaline conditions.

Toxicological Implications

  • Glutathione Depletion : Metabolic activation of this compound reduces glutathione levels, increasing oxidative stress .

  • DNA Adduct Formation : Reactive intermediates bind to DNA, potentially contributing to mutagenicity .

Scientific Research Applications

3-Hydroxy Nevirapine-d3 is widely used in scientific research for several applications:

Mechanism of Action

3-Hydroxy Nevirapine-d3, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities essential for viral replication. The deuterated form is particularly useful in studying the detailed mechanism of action due to its distinguishable properties in mass spectrometric analyses .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 3-Hydroxy Nevirapine-d3 and structurally related deuterated Nevirapine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position/Type Primary Application References
This compound C₁₅H₁₁D₃N₄O₂ 285.32 1346602-85-4 3-hydroxy, deuterated Metabolite quantification, impurity analysis
2-Hydroxy Nevirapine-d3 C₁₅H₁₁D₃N₄O₂ 285.32 1329834-05-0 2-hydroxy, deuterated Quantification of 2-hydroxy metabolites
2-Amino Nevirapine-d3 C₁₅H₁₂D₃N₅O 284.33 1346605-12-6 2-amino, deuterated Study of amino-substituted metabolites
Nevirapine-d3 C₁₅H₁₁D₃N₄O 283.30 1051419-24-9 Parent compound, deuterated Parent drug quantification
2-Nitro Nevirapine-d3 Not explicitly provided 2-nitro, deuterated Research on nitro derivatives

Metabolic and Analytical Relevance

  • Positional Isomerism : The hydroxyl group at the 3-position in this compound distinguishes it from 2-Hydroxy Nevirapine-d3. Positional isomerism impacts metabolic pathways; for example, 3-hydroxy metabolites are more prevalent in human liver microsomal studies compared to 2-hydroxy derivatives .
  • Functional Group Variation: Amino vs. Deuterium Labeling: All compounds incorporate deuterium to minimize isotopic interference in LC-MS/MS, improving accuracy in pharmacokinetic studies .

Role in Pharmacokinetic Studies

  • This compound is critical for quantifying the non-deuterated metabolite in plasma, enabling precise measurement of Nevirapine’s metabolic clearance .
  • Comparative studies show that 3-hydroxy metabolites exhibit higher plasma concentrations than 2-hydroxy derivatives, suggesting positional hydroxylation influences metabolic stability .

Impurity Profiling

  • This compound is used to identify and quantify impurities in Nevirapine formulations, ensuring compliance with regulatory standards (e.g., ICH guidelines) .

Drug Development

  • Deuterated analogs like Nevirapine-d3 and its metabolites are explored for improved pharmacokinetic profiles, leveraging deuterium’s kinetic isotope effect to delay metabolism .

Biological Activity

3-Hydroxy Nevirapine-d3 is a labeled metabolite of Nevirapine, an antiretroviral drug used primarily in the treatment of HIV. Understanding its biological activity is crucial for evaluating its pharmacokinetics, efficacy, and potential side effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is chemically similar to its parent compound, Nevirapine, which belongs to the non-nucleoside reverse transcriptase inhibitors (NNRTIs) class. The deuterated form allows for enhanced tracking in metabolic studies.

The primary mechanism of action for this compound involves its role as a metabolite of Nevirapine, contributing to the drug's overall pharmacological effects. It acts by binding to the reverse transcriptase enzyme, inhibiting viral RNA-dependent DNA polymerase activity, which is critical for HIV replication.

Antiviral Efficacy

Research indicates that this compound retains antiviral activity similar to Nevirapine. In vitro studies show that it effectively inhibits HIV-1 replication in CD4+ T cells at concentrations comparable to its parent compound .

Immune Modulation

Nevirapine and its metabolites, including this compound, have been shown to affect immune responses. Specifically, they can inhibit the anti-HIV activity of CD8+ T cells, potentially leading to decreased effectiveness of immune responses against HIV . This effect has been attributed to alterations in CD8+ cell function without affecting their proliferation or activation markers.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various populations. A significant aspect is its half-life and metabolism, which can influence dosing regimens and therapeutic outcomes. Studies suggest that the presence of this metabolite may contribute to sustained antiviral effects even after the parent drug levels decline .

Clinical Observations

In clinical settings, patients on Nevirapine therapy often exhibit varying levels of this compound due to individual metabolic differences. One study highlighted that patients with higher levels of this metabolite experienced better viral load suppression compared to those with lower levels .

Adverse Effects

While generally well-tolerated, some patients reported adverse effects such as liver toxicity and hypersensitivity reactions linked to Nevirapine therapy. The role of this compound in these adverse events remains an area for further investigation, particularly regarding its contribution to hepatotoxicity observed in some patients .

Data Tables

Parameter Value Source
Molecular Weight313.4 g/molBenchChem
Half-life30 hoursClinical Pharmacology Studies
Antiviral IC500.5 µM (approx.)In Vitro Studies
CD8+ T Cell ActivityReduced by ~40%Immunological Studies

Future Directions

Further research is needed to fully elucidate the role of this compound in HIV treatment regimens. Potential studies could focus on:

  • Longitudinal studies assessing the impact of this metabolite on long-term treatment outcomes.
  • Pharmacogenomic studies exploring genetic factors influencing metabolism and efficacy.
  • Comparative studies with other NNRTIs to establish a clearer therapeutic index.

Q & A

Q. How can in silico models predict this compound’s interaction with HIV-1 reverse transcriptase (RT)?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) model binding affinities. Deuterium’s steric effects are assessed by comparing binding energies (ΔG) of deuterated vs. non-deuterated ligands. Experimental validation uses surface plasmon resonance (SPR) to measure real-time RT-ligand interactions .

Data Presentation Guidelines

  • Tables : Include isotopic purity, assay validation parameters (e.g., LOD, LOQ), and PK metrics (e.g., Cmax, tmax) .
  • Figures : Chromatograms overlaying deuterated/non-deuterated peaks, metabolic pathway maps, and docking simulation snapshots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy Nevirapine-d3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.